molecular formula C16H20N2O4 B5469727 7-[(2-methylphenoxy)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[(2-methylphenoxy)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B5469727
M. Wt: 304.34 g/mol
InChI Key: LHCRVEWUGJVCIY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as spirodecane derivatives. Spirodecane derivatives are compounds containing a spirodecane moiety, which consists of two cyclohexane rings connected through a common atom .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . NMR can provide information about the number of hydrogen atoms, their types, position, and other molecular structures.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For example, the solubility, boiling point, and specific gravity of a similar compound, 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride, have been reported .

Future Directions

The future research directions could involve further investigation into the synthesis, characterization, and potential applications of this compound. This could include exploring its biological activity, pharmacological properties, and potential uses in various fields .

Properties

IUPAC Name

9-[2-(2-methylphenoxy)acetyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-12-5-2-3-6-13(12)21-9-14(19)18-8-4-7-16(11-18)10-17-15(20)22-16/h2-3,5-6H,4,7-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCRVEWUGJVCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCC3(C2)CNC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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